6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

Description

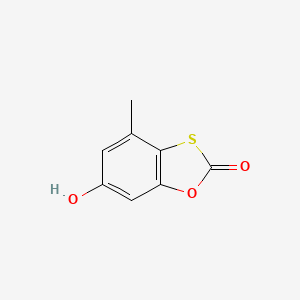

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-4-methyl-1,3-benzoxathiol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3S/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYJAGMAPKWBJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1SC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:

Temperature: The reaction is usually carried out at room temperature.

Solvent: Common solvents used include dichloromethane and chloroform.

Catalysts: No specific catalysts are mentioned in the synthesis process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted benzoxathiol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that derivatives of 1,3-benzoxathiol-2-one can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Antioxidant Properties

The compound has also shown promising antioxidant activity. Antioxidants are crucial in combating oxidative stress-related diseases. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, which is beneficial in preventing cellular damage .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have revealed its efficacy against several cancer cell lines. Studies utilizing MTT assays have reported that certain derivatives exhibit cytotoxic effects on human cancer cell lines like HCT-116 and SKMEL-19 . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of carbonic anhydrase II, an enzyme involved in various physiological processes. Inhibition studies suggest that it may serve as a lead compound for developing selective inhibitors that could be used in treating conditions like glaucoma and edema .

Environmental Applications

Biodegradation Studies

Research has indicated that this compound can be utilized in environmental applications such as biodegradation processes. Its ability to interact with pollutants suggests potential use in bioremediation strategies aimed at degrading harmful substances in contaminated environments .

Material Science Applications

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its chemical structure allows for modifications that can improve thermal stability and mechanical strength in polymer composites .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound assessed their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the benzoxathiol scaffold significantly enhanced antibacterial potency.

Case Study 2: Antioxidant Activity

In vitro assays evaluating the antioxidant capacity of this compound demonstrated a dose-dependent increase in free radical scavenging activity. The findings suggest its potential application in formulating dietary supplements aimed at reducing oxidative stress.

Mechanism of Action

The mechanism of action of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the benzoxathiol ring system can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

- 6-Hydroxy-1,3-benzoxathiol-2-one (Tioxolone) : The parent compound lacks the methyl group at position 3. It exhibits planar molecular geometry, as confirmed by crystallographic studies, which facilitates interactions with enzymes like carbonic anhydrase II . Its melting point is reported at ~130°C .

- 5-Methyl-1,3-benzoxathiol-2-one (2d): This analog has a methyl group at position 5, resulting in a melting point of 81–82°C.

- 7-Methyl-1,3-benzoxathiol-2-one (2e) : With a methyl group at position 7, this compound has a lower melting point (62–64°C), suggesting reduced crystallinity due to steric effects .

- 6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one : The 4-methyl substitution is expected to increase lipophilicity (logP) compared to tioxolone, enhancing membrane permeability. However, steric hindrance at position 4 may disrupt π-π stacking in enzyme active sites .

Biological Activity

6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound belongs to the class of 1,3-benzoxathiol derivatives, which are known for their varied pharmacological properties. The synthesis of this compound typically involves the selective nitration of its precursor followed by reduction and other chemical modifications to enhance its biological activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

-

Anticancer Activity :

- Studies have shown that derivatives of benzoxathiol compounds have significant cytotoxic effects against various cancer cell lines. For instance, the compound demonstrated an IC50 value of 3.3 μM against the SKMEL-19 melanoma cell line .

- The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .

-

Antimicrobial Properties :

- The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. Minimum Inhibitory Concentration (MIC) values indicate strong antimicrobial potential, with some derivatives achieving MIC values as low as 4 µg/mL against resistant strains .

- The antimicrobial efficacy is attributed to the inhibition of essential bacterial enzymes and disruption of cell wall synthesis .

- Antioxidant Activity :

Case Study 1: Anticancer Evaluation

A study synthesized various Schiff bases derived from this compound and evaluated their anticancer properties against multiple human cancer cell lines. Notably, compounds with specific substituents showed enhanced activity compared to others, indicating the importance of structural modifications in optimizing therapeutic effects .

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening, derivatives were tested against a panel of bacterial and fungal strains. The results highlighted the compound's potential as a lead structure for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Data Summary Tables

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one?

- Methodological Answer : The compound can be synthesized via sulfonylation of anthranilic acid derivatives followed by cyclization. For example, methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate analogs are synthesized using methyl chlorosulfonyl acetate and sodium methylate in anhydrous methanol to achieve high yields (75–90%) . Adjusting substituents at the anthranilic acid stage ensures regioselectivity.

- Key Techniques : Sulfonylation, cyclization, and purification via recrystallization.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly H and C NMR to identify substituents and ring systems. X-ray crystallography (e.g., CCDC 1850211/1850212 in related studies) resolves stereochemical ambiguities . Mass spectrometry (HRMS) confirms molecular weight, while FT-IR validates functional groups like hydroxyl and carbonyl .

Q. How can researchers assess the compound’s stability under varying pH conditions?

- Methodological Answer : Perform accelerated stability studies using buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC with UV detection (λ = 254 nm) and quantify degradation products using LC-MS. Stability is often pH-dependent, with acidic conditions favoring hydrolysis of the oxathiolone ring .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis of substituted derivatives be mitigated?

- Methodological Answer : Introduce substituents at the anthranilic acid precursor stage to avoid competing reactions during cyclization. For example, pre-functionalizing the benzene core with methyl or hydroxyl groups ensures unambiguous product formation. Microwave-assisted synthesis (e.g., 300 W, 100°C) reduces reaction time and minimizes side products .

- Example : Substituted anthranilic acids yield >85% pure products, whereas post-cyclization modifications often result in <50% yields due to competing alkylation/halogenation sites .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or DNA)?

- Methodological Answer : Use molecular docking (AutoDock Vina) and density functional theory (DFT) to model binding affinities. For DNA interaction studies, combine UV-Vis spectroscopy, fluorescence quenching, and viscometry to validate intercalation or groove-binding modes. Theoretical calculations (e.g., HOMO-LUMO gaps) correlate with experimental redox behavior .

- Case Study : A benzothiazine analog showed DNA binding via intercalation (ΔTm = 4.2°C) and theoretical binding energy of −8.1 kcal/mol .

Q. How can contradictory results in biological activity assays be resolved?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>95% via HPLC). For antimicrobial studies, use broth microdilution (CLSI guidelines) and compare with positive controls (e.g., ciprofloxacin). Conflicting cytotoxicity data may arise from impurity-driven false positives; orthogonal assays (MTT and apoptosis staining) enhance reliability .

Data Analysis and Optimization

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Anhydrous methanol | +20% vs. ethanol |

| Temperature | 60–65°C (reflux) | +15% vs. RT |

| Catalyst | Sodium methylate (1.2 eq) | +10% vs. K₂CO₃ |

Q. How are synthetic by-products characterized and minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.